2-[Bromo(difluoro)methyl]-5-(trifluoromethyl)-1H-benzimidazole is a synthetic organic compound with the molecular formula and a molecular weight of approximately 315.041 g/mol. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The structure features a benzimidazole core substituted with both bromo and trifluoromethyl groups, contributing to its unique chemical properties and potential reactivity.
The synthesis of 2-[Bromo(difluoro)methyl]-5-(trifluoromethyl)-1H-benzimidazole can be achieved through several methods, primarily involving electrophilic aromatic substitution and nucleophilic substitution reactions. One common approach involves the reaction of 3-bromo-5-trifluoromethyl-phenylamine with difluoromethylating agents in the presence of a suitable solvent and catalyst.
The molecular structure of 2-[Bromo(difluoro)methyl]-5-(trifluoromethyl)-1H-benzimidazole can be represented using various chemical notation systems:
InChI=1S/C9H4BrF5N2/c10-8(11,12)7-16-5-2-1-4(9(13,14)15)3-6(5)17-7/h1-3H,(H,16,17)
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)C(F)(F)Br
The compound exhibits a complex structure characterized by multiple fluorine substituents that enhance its lipophilicity and reactivity. The presence of both bromo and trifluoromethyl groups is significant for its potential interactions in biological systems.
2-[Bromo(difluoro)methyl]-5-(trifluoromethyl)-1H-benzimidazole can participate in various chemical reactions typical of benzimidazole derivatives:
The reactivity profile is influenced by the electron-withdrawing effects of the trifluoromethyl groups, which can stabilize intermediates during nucleophilic attacks or electrophilic substitutions.
The mechanism of action for compounds like 2-[Bromo(difluoro)methyl]-5-(trifluoromethyl)-1H-benzimidazole often involves interaction with biological targets such as enzymes or receptors. For example, benzimidazole derivatives have been shown to inhibit certain enzymes involved in cancer progression or microbial resistance.
Research indicates that modifications at the benzimidazole core can significantly alter the binding affinity and selectivity towards specific targets, making this compound a candidate for further pharmacological studies.
2-[Bromo(difluoro)methyl]-5-(trifluoromethyl)-1H-benzimidazole has potential applications in drug discovery and development due to its unique structural features. It may serve as:
Benzimidazole is a bicyclic aromatic heterocycle comprising a benzene ring fused with an imidazole ring. This privileged scaffold constitutes the core structure of ~80% of pharmaceuticals due to its exceptional bioisosteric properties, structural resemblance to naturally occurring purine bases, and versatile binding capabilities [2] [4]. The electron-rich nitrogen atoms facilitate hydrogen bonding and coordination with biological targets, while the planar aromatic system enables π-π stacking interactions with protein residues. These features collectively contribute to enhanced bioavailability, metabolic stability, and diverse pharmacological activities [2] [10].
Benzimidazole derivatives exhibit a remarkably broad spectrum of bioactivities, including antiviral, antifungal, anticancer, antihistaminic, and anthelmintic effects. Notable FDA-approved drugs include mebendazole and albendazole (anthelmintics), omeprazole (antiulcer), and veliparib (PARP inhibitor for cancer) [1] [4]. The structural adaptability allows for targeted modifications at positions N-1, C-2, C-5, and C-6, enabling fine-tuning of electronic properties, lipophilicity, and steric bulk to optimize target engagement. Recent applications extend beyond pharmaceuticals into materials science (e.g., organic semiconductors) and agriculture (e.g., fungicides), underscoring the scaffold’s versatility [2] [10].
Table 1: Clinically Approved Benzimidazole-Based Drugs and Their Substituent Effects
Drug Name | Substituents | Therapeutic Category | Key Structural Advantages |
---|---|---|---|
Albendazole | Methyl carbamate at C-2 | Anthelmintic | Enhanced parasitic tubulin binding |
Omeprazole | Pyridylmethyl at N-1, Methoxy at C-6 | Antiulcerative | Targeted proton pump inhibition |
Veliparib | Aminomethyl at C-2 | Antineoplastic | PARP enzyme trapping |
Ensulizole® | Phenyl-sulfonic acid at C-2 | UVB filter | Water solubility, UV absorption at 310 nm |
Halogenation, particularly fluorination, represents a cornerstone strategy in modern medicinal chemistry for modulating the physicochemical and pharmacokinetic properties of benzimidazole derivatives. The introduction of fluorine (F) and heavier halogens like bromine (Br) alters electron distribution, lipophilicity, metabolic stability, and membrane permeability [4] [7]. Fluorine’s high electronegativity and small atomic radius (covalent radius: 1.47 Å) minimally perturb molecular geometry while significantly influencing electronic effects. Trifluoromethyl (–CF₃) groups impart high lipid solubility and electron-withdrawing character, enhancing membrane penetration and resistance to oxidative metabolism [4] [5].
The compound 2-[bromo(difluoro)methyl]-5-(trifluoromethyl)-1H-benzimidazole exemplifies strategic polyhalogenation:
Table 2: Comparative Efficiency of Synthesis Methods for Halogenated Benzimidazoles
Methodology | Catalyst/Solvent | Temperature | Reaction Time | Yield Range | Key Advantages |
---|---|---|---|---|---|
Microwave-assisted condensation | Neat conditions | 180W irradiation | 5-15 minutes | 65–95% | Rapid, solvent-minimized |
Oxidative condensation | MnOx/HT nanocomposite | Room temp | 30-90 minutes | 85–95% | Green solvent (ethanol-water) |
Conventional reflux | DMF under reflux | 100–150°C | 3–8 hours | 24–70% | Broad substrate compatibility |
The medicinal exploration of 2-substituted benzimidazoles originated in the 1930s with the discovery of 2-phenyl-1H-benzimidazole-5-sulfonic acid (PBSA, Ensulizole®) as a UVB filter [10]. This breakthrough demonstrated the scaffold’s capacity for electronic modulation through C-2 functionalization. Subsequent innovations focused on enhancing photoprotective properties:
The evolution toward halogenated variants accelerated with advances in fluorination chemistry and catalytic methods. Modern compounds like 2-[bromo(difluoro)methyl]-5-(trifluoromethyl)-1H-benzimidazole (CAS: 1353778-41-2) represent a paradigm shift toward polyhalogenated scaffolds designed for targeted bioactivity. The bromodifluoromethyl group enables further derivatization via Suzuki couplings or nucleophilic substitutions, serving as a synthetic linchpin for generating combinatorial libraries [3] [6]. Contemporary drug discovery leverages these advances to develop benzimidazoles with dual functionality—e.g., combining UV filtration with antioxidant activity or kinase inhibition with ROS suppression—addressing complex disease mechanisms like photoaging and oxidative stress [4] [10].
Table 3: Physicochemical Profile of 2-[Bromo(difluoro)methyl]-5-(trifluoromethyl)-1H-benzimidazole
Property | Value/Descriptor | Bioactive Implications |
---|---|---|
Molecular Formula | C₉H₄BrF₅N₂ | Balanced halogen content for target selectivity |
Molecular Weight | 315.04 g/mol | Optimal for blood-brain barrier penetration |
SMILES | FC(C₁=CC=C₂C(N=C(C(F)(Br)F)N₂)=C₁)(F)F | Bromodifluoromethyl enables SN2 reactivity |
Halogen Content | Br + 5F atoms | Enhanced metabolic stability and lipophilicity |
Calculated LogP | ~3.2 (High) | Improved membrane permeability |
Synthetic Accessibility | Moderate (requires catalysts) | Amenable to scale-up via microwave/nanocatalysts |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5